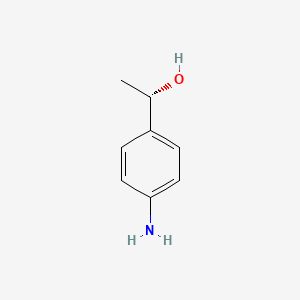

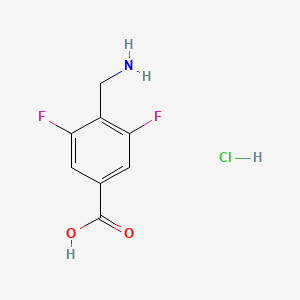

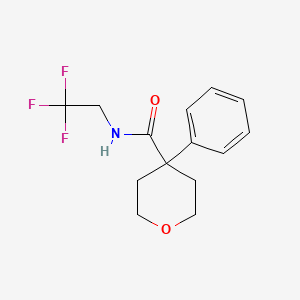

4-(Aminomethyl)-3,5-difluorobenzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an improved process for the preparation of Tranexamic acid from trans-4-cyanocyclohexane-l-carboxylic acid or its lower alkyl ester by hydrogenation at high pressure and temperature has been reported . Another method involves reacting methyl 4-chloromethylbenzoate with liquid ammonia .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-(Aminomethyl)benzonitrile hydrochloride with concentrated sulfuric acid and water at 100 °C has been reported . Another study discussed the role of the o-aminomethyl group in the turn-on of the emission properties of appended fluorophores upon diol binding .

Scientific Research Applications

- EN300-6498671 serves as an intermediate in organic synthesis. Researchers use it to build more complex molecules by incorporating its functional groups into target compounds. Its versatile reactivity makes it valuable for creating pharmaceuticals, agrochemicals, and other fine chemicals .

- 3-Fluoro-4-hydroxybenzeneboronic acid , a derivative of EN300-6498671 , acts as an effective catalyst for amidation and esterification reactions involving carboxylic acids. These transformations are crucial in drug development, where precise functional group modifications are necessary .

- Hydroxybenzene boronic acids, including EN300-6498671 , participate in Suzuki-Miyaura cross-coupling reactions. These reactions allow researchers to form carbon-carbon bonds, enabling the synthesis of complex organic molecules. Such reactions find applications in medicinal chemistry, materials science, and natural product synthesis .

- Boronic acids can act as ligands, binding specifically to diols or other functional groups. Researchers use EN300-6498671 as a ligand in studies involving proteins and enzymes. Understanding these interactions aids drug design, enzyme inhibition, and bioanalytical assays .

- Boronic acids interact with diols, making them useful in sensing applications. Researchers have developed fluorescent sensors based on boronic acids to detect sugars, nucleotides, and other analytes. These sensors find applications in environmental monitoring, medical diagnostics, and bioimaging .

Intermediate in Organic Synthesis

Catalyst for Amidation and Esterification

Suzuki-Miyaura Reactions

Ligand for Protein and Enzyme Investigations

Fluorescent Sensing and Detection

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “4-Aminobenzoic acid”, indicates that it may form combustible dust concentrations in air and is harmful to aquatic life with long-lasting effects . It is advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .

Future Directions

The use of boron-containing compounds, such as “4-Aminomethylphenylboronic acid hydrochloride”, in the design of drugs and other applications is a fairly recent development . One study suggests that a polarized molecule additive of 4-(aminomethyl)benzonitrile hydrochloride could be used for efficient and stable perovskite solar cells . This indicates potential future directions for the use of similar compounds in the field of new energy.

properties

IUPAC Name |

4-(aminomethyl)-3,5-difluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-6-1-4(8(12)13)2-7(10)5(6)3-11;/h1-2H,3,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUYAIOVHBLJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3,5-difluorobenzoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)